oxo-lambda~5~-phosphane CAS No. 65164-39-8](/img/structure/B14470487.png)
[(Butane-1-sulfinyl)methyl](dioctyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane is a complex organophosphorus compound It contains a phosphine oxide functional group, which is known for its stability and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane typically involves the reaction of dioctylphosphine oxide with a butane-1-sulfinylmethyl precursor. The reaction is carried out under controlled conditions, often requiring the use of a base to facilitate the formation of the phosphine oxide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction yields the corresponding phosphine .
Applications De Recherche Scientifique
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane has several applications in scientific research:
Mécanisme D'action
The mechanism by which (Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The phosphine oxide group acts as a strong electron donor, stabilizing metal complexes and influencing their reactivity. This coordination can activate the metal center for various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with similar stability but different steric properties.
Dioctylphosphine oxide: Lacks the sulfinyl group, resulting in different reactivity and applications.
Butylsulfinylmethylphosphine: Similar structure but without the dioctyl groups, affecting its solubility and reactivity.
Uniqueness
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane is unique due to the combination of the sulfinyl and dioctyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles .
Propriétés
Numéro CAS |
65164-39-8 |
|---|---|
Formule moléculaire |
C21H45O2PS |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
1-[butylsulfinylmethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C21H45O2PS/c1-4-7-10-12-14-16-18-24(22,21-25(23)20-9-6-3)19-17-15-13-11-8-5-2/h4-21H2,1-3H3 |
Clé InChI |
HNXGWOOZEFPUSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(CCCCCCCC)CS(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


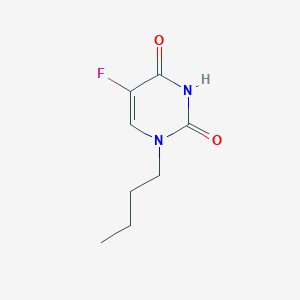
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
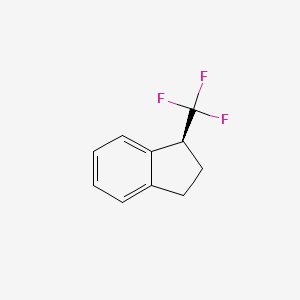
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
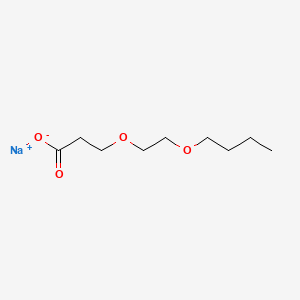

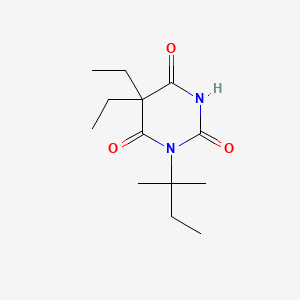
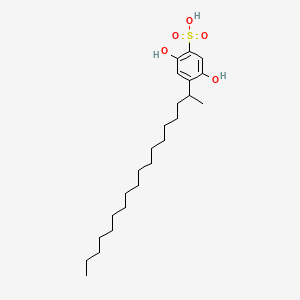
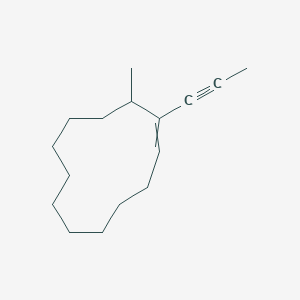
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
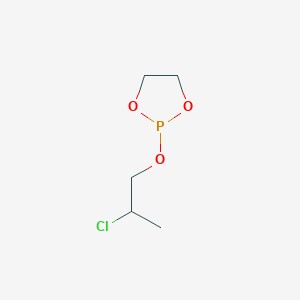

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)

